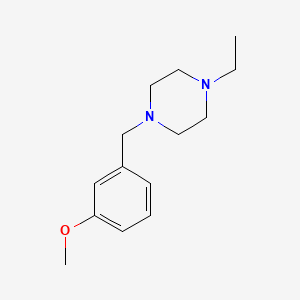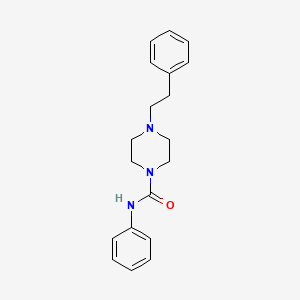![molecular formula C13H16N4O2S B5689393 isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B5689393.png)
isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate is a chemical compound that has been the subject of much scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in a variety of fields, including medicine, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate is not fully understood. However, it is believed that this compound works by inhibiting the growth and reproduction of fungi, bacteria, and other microorganisms. This is thought to be due to the compound's ability to interfere with the synthesis of important cellular components, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
Isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to inhibit the growth of a variety of microorganisms, including fungi and bacteria. In addition, animal studies have shown that this compound is able to reduce inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate is its broad-spectrum activity against a variety of microorganisms. This makes it a potentially useful compound for the development of new drugs and pesticides. However, one limitation of this compound is its relatively low solubility in water, which may make it more difficult to work with in certain lab experiments.
Orientations Futures
There are a number of potential future directions for research on isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate. One area of interest is the development of new drugs and pesticides based on this compound. Another area of interest is the development of new materials, such as polymers and coatings, based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method for isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate involves a series of chemical reactions. The first step in the synthesis process is the reaction of 4-carboxybenzaldehyde with thiosemicarbazide to form 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid. This intermediate product is then esterified with isopropyl alcohol to produce isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate.
Applications De Recherche Scientifique
Isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate has been the subject of much scientific research due to its potential applications in a variety of fields. In medicine, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been shown to have potential applications in the development of new materials, such as polymers and coatings.
Propriétés
IUPAC Name |
propan-2-yl 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-8(2)19-11(18)10-5-3-9(4-6-10)7-20-13-15-12(14)16-17-13/h3-6,8H,7H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTOPVSCQIROJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)CSC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-L-prolinamide](/img/structure/B5689315.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5689328.png)
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-3-fluoropyridine](/img/structure/B5689337.png)
![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)

![5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5689360.png)
![4-(hydroxymethyl)-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5689368.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5689391.png)
![1-(2-methyl-6-propylpyrimidin-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B5689405.png)
![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)